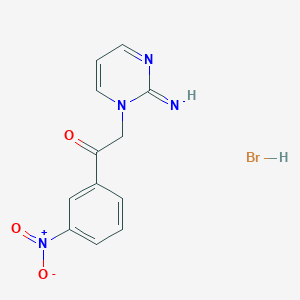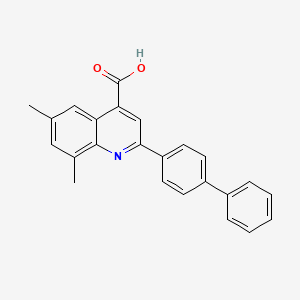
2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is widely used in the synthesis of various organic compounds and has been found to possess several biochemical and physiological effects.
作用機序
The mechanism of action of 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide is not well understood. However, studies have shown that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity. It has been suggested that the nitro group in the compound may play a role in its biological activity.
Biochemical and Physiological Effects:
2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide has been found to possess several biochemical and physiological effects. Studies have shown that this compound has antibacterial, antifungal, and antitumor activity. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, this compound has been found to possess antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of using 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide in lab experiments is its versatility. This compound can be used in the synthesis of various organic compounds, making it a valuable tool for organic chemists. Additionally, this compound has several biochemical and physiological effects, making it a potential candidate for drug development.
However, there are also some limitations associated with the use of 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide in lab experiments. One of the major limitations is its toxicity. This compound has been found to be toxic to certain cell lines, and caution should be exercised when handling this compound in the lab.
将来の方向性
There are several future directions for the research on 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide. One potential direction is the development of new synthetic routes for this compound, which could lead to improved yields and purity. Another direction is the investigation of the mechanism of action of this compound, which could provide insights into its potential applications in drug development. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new therapies for various diseases.
合成法
The synthesis of 2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide involves the reaction of 2-amino-4,6-dichloropyrimidine with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction and results in the formation of the desired product. The reaction conditions, such as temperature, time, and catalyst, can be varied to optimize the yield and purity of the product.
科学的研究の応用
2-(2-imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide has several scientific research applications. It is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has also been found to possess several biochemical and physiological effects, making it a potential candidate for drug development.
特性
IUPAC Name |
2-(2-iminopyrimidin-1-yl)-1-(3-nitrophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3.BrH/c13-12-14-5-2-6-15(12)8-11(17)9-3-1-4-10(7-9)16(18)19;/h1-7,13H,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXFVNDRKYJRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN2C=CC=NC2=N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Imino-1(2H)-pyrimidinyl)-1-(3-nitrophenyl)ethanone hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[3-(1H-pyrazol-1-yl)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5974113.png)

![N-1-naphthyl-N''-(4-oxo-4,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2-yl)guanidine](/img/structure/B5974124.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5974133.png)
![(3,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5974138.png)

![3-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5974153.png)
![N-[3-(diisobutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5974160.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5974167.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974201.png)
![2-ethoxy-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5974214.png)

![N-methyl-5-(1-{[(2-methylbenzyl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5974225.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5974227.png)